4-[4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonyl]morpholine
Description
4-[4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonyl]morpholine is a heterocyclic compound featuring a morpholine ring linked via a benzenesulfonyl group to a 2-phenyl-1,3-thiazole moiety. The morpholine ring contributes to the molecule’s polarity and hydrogen-bonding capacity, while the thiazole and benzenesulfonyl groups enhance its aromatic and electron-deficient character, influencing interactions with biological targets.
Synthetic routes typically involve multi-step reactions, including sulfonation of benzene derivatives, thiazole ring formation, and morpholine coupling under controlled conditions (e.g., using dimethylformamide as a solvent and optimized temperatures). Characterization via NMR and vibrational spectroscopy (Raman/IR) confirms its crystalline structure and stability under high-pressure conditions, with distinct C-H stretching modes attributed to the morpholine and benzene rings .
Properties
IUPAC Name |
4-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-26(23,21-10-12-24-13-11-21)17-8-6-15(7-9-17)18-14-25-19(20-18)16-4-2-1-3-5-16/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYZWUFQWMAWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and a halogenated benzene derivative under acidic conditions . The reaction conditions often require heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
4-[4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonyl]morpholine involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-[4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonyl]morpholine becomes evident when compared to analogs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Key Analogues
| Compound Name | Structural Features | Biological Activity/Properties | Key Differences from Target Compound |
|---|---|---|---|
| 5-Amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-morpholin-4-ylpropyl)-1,2-dihydro-3H-pyrrol-3-one | Thiazole, morpholine, and pyrrolone rings | Antibacterial, acetylcholinesterase (AChE) inhibition | Pyrrolone ring adds rigidity; lacks sulfonyl group |
| 4-[({[2-(4-Methoxyphenyl)acetyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide | Sulfonamide and thiourea groups | Anticancer, antimicrobial | Thiourea linker instead of thiazole; reduced electronegativity |
| N-[4-(2,5-Dimethylphenyl)thiazol-2-yl]-4-(propylsulfonyl)benzamide | Thiazole, sulfonyl, and benzamide groups | Enzyme inhibition (unspecified) | Propylsulfonyl group increases lipophilicity |
| 4-[4-(4-Chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine | Oxazole instead of thiazole; dual chlorophenyl groups | Antibacterial, potential kinase inhibition | Oxazole’s lower electronegativity alters binding affinity |
| 2-(Benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide | Dichlorothiophene and acetamide groups | Receptor modulation (mechanism unspecified) | Thiophene’s bulkiness hinders membrane permeability |
Key Insights from Comparative Analysis
Role of the Thiazole Ring :
The 2-phenylthiazole group in the target compound enhances π-π stacking with aromatic residues in enzyme active sites, a feature absent in oxazole-based analogs like 4-[4-(4-chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine. This difference may explain superior inhibitory activity in thiazole-containing compounds .
Impact of Sulfonyl Groups: The benzenesulfonyl moiety improves solubility and stabilizes interactions with hydrophilic pockets in proteins, as seen in sulfonamide derivatives (e.g., 4-[({[2-(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide).
Morpholine’s Contribution :
The morpholine ring’s nitrogen and oxygen atoms facilitate hydrogen bonding, critical for target engagement. Analogs lacking morpholine (e.g., indole derivatives) show reduced solubility and altered pharmacokinetics .
Substituent Effects: Electron-withdrawing groups (e.g., chloro in 4-[4-(4-chlorobenzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]morpholine) enhance electrophilicity, improving covalent binding to cysteine residues in enzymes. Conversely, methoxy groups (e.g., 4-methoxyphenyl) increase electron density, favoring non-covalent interactions .
Biological Activity Trends: Thiazole-sulfonyl-morpholine hybrids exhibit broader-spectrum antibacterial activity compared to oxadiazole or pyrrolone analogs. For instance, 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-morpholin-4-ylpropyl)-1,2-dihydro-3H-pyrrol-3-one shows AChE inhibition but weaker antimicrobial effects .
Physical and Chemical Stability
High-pressure Raman studies of 4-(benzenesulfonyl)-morpholine derivatives reveal conformational stability up to 3.5 GPa, attributed to weak van der Waals interactions and C-H···O hydrogen bonds. This stability contrasts with more flexible analogs (e.g., propylsulfonyl derivatives), which may degrade under similar conditions .
Biological Activity
Overview
4-[4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonyl]morpholine is a thiazole derivative notable for its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications.
Chemical Structure
The compound's IUPAC name is 4-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonylmorpholine. Its molecular structure includes a morpholine ring, a thiazole moiety, and a sulfonyl group, which contribute to its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O3S2 |
| Molecular Weight | 382.48 g/mol |
| IUPAC Name | 4-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonylmorpholine |
| InChI | InChI=1S/C19H18N2O3S2/c22-26(23,21-10-12-24-13-11-21)17... |
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.
Antifungal Activity
The compound has also demonstrated antifungal properties in vitro. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus species. The antifungal mechanism may involve disruption of fungal cell membrane integrity or inhibition of ergosterol biosynthesis.
Anti-inflammatory Effects
In preclinical studies, this compound has shown potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models of inflammatory diseases.
Antitumor Activity
The compound's antitumor activity has been evaluated in several cancer cell lines. Notably, it exhibited cytotoxic effects against human cancer cells at micromolar concentrations. In particular, derivatives based on the thiazole scaffold have shown promising results in inhibiting cell proliferation and inducing apoptosis.
Study 1: Antimicrobial Activity
A study published in PubMed explored the synthesis and antimicrobial evaluation of thiazole derivatives. The results indicated that compounds similar to this compound displayed potent activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .
Study 2: Antitumor Effects
In another investigation conducted by researchers at the National Cancer Institute, various thiazole derivatives were screened against a panel of cancer cell lines. The study identified that certain derivatives had IC50 values as low as 0.41 µM against CDK1, indicating strong potential for further development as anticancer agents .
Q & A
Q. What are the standard synthetic protocols for 4-[4-(2-Phenyl-1,3-thiazol-4-yl)benzenesulfonyl]morpholine?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
- Step 2 : Sulfonylation of the intermediate using a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 3 : Coupling the sulfonylated intermediate with morpholine using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF .
Key Considerations : Reaction temperatures (0–25°C) and anhydrous conditions are critical to avoid side reactions.
Q. Which analytical techniques are employed to confirm the structural identity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly for the thiazole, sulfonyl, and morpholine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : For purity assessment (>95% purity threshold in research-grade samples) .
Advanced Research Questions
Q. How can reaction conditions for synthesizing this compound be optimized using computational and experimental design?
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) minimize trial runs while evaluating variables like solvent polarity, catalyst loading, and temperature .
- Quantum Chemical Calculations : Tools like density functional theory (DFT) predict reaction pathways and transition states, reducing experimental optimization time .
- Case Study : A 2³ factorial design reduced reaction time by 40% while maintaining >90% yield .
Q. What methodologies are used to elucidate the biological mechanism of action of this compound?
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorescence-based assays .
- Cellular Models : In vitro cytotoxicity studies (MTT assays) on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
- Molecular Docking : AutoDock or Schrödinger Suite to predict binding interactions with proteins like EGFR or tubulin .
Q. How can structure-activity relationship (SAR) studies be conducted for derivatives of this compound?
- Synthetic Modifications : Introduce substituents at the phenyl (electron-withdrawing groups) or morpholine (bulky substituents) positions .
- Analytical Tools : X-ray crystallography to resolve 3D structures and correlate steric/electronic effects with activity .
- Data Analysis : QSAR models (e.g., CoMFA or machine learning) to predict bioactivity based on descriptors like logP and polar surface area .
Q. What experimental approaches address stability and degradation under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidation (H₂O₂), and UV light, followed by HPLC-UV/MS to identify degradation products .
- Pharmacokinetic Profiling : In vitro microsomal stability assays (e.g., liver microsomes) to assess metabolic liability .
Q. How can contradictory data in synthesis or bioactivity be resolved?
- Comparative Studies : Replicate conflicting protocols under controlled conditions (e.g., solvent purity, catalyst batch) .
- Advanced Characterization : Use 2D NMR (COSY, HSQC) to detect regiochemical inconsistencies in reaction products .
- Collaborative Frameworks : Apply methodologies from initiatives like ICReDD, integrating computational prediction with experimental validation to resolve ambiguities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
